(5-Bromo-2-chlorophenyl)hydrazine

Descripción general

Descripción

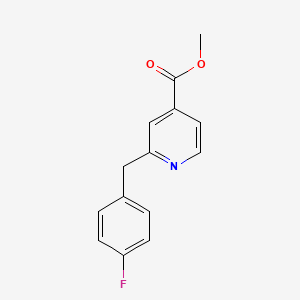

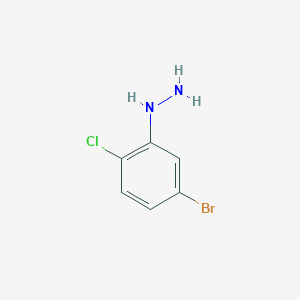

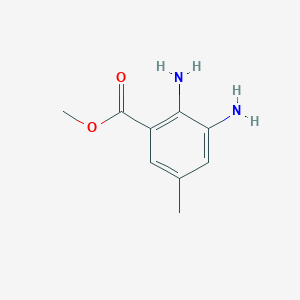

“(5-Bromo-2-chlorophenyl)hydrazine” is a chemical compound with the molecular formula C6H6BrClN2 . It is also known as “(5-bromo-2-chlorophenyl)hydrazine hydrochloride” with a CAS Number of 1067197-15-2 . The compound is typically stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of hydrazide-hydrazone derivatives, which include “(5-Bromo-2-chlorophenyl)hydrazine”, has been reported in several studies . These studies focus on the design, synthesis, and biological evaluation of Schiff base derivatives from 2-bromo-2-(2-chlorophenyl) acetic acid, particularly hydrazone compounds .

Physical And Chemical Properties Analysis

“(5-Bromo-2-chlorophenyl)hydrazine” is a powder that is stored at room temperature . The compound’s exact physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Aplicaciones Científicas De Investigación

-

Synthesis and Characterization of 5-Bromo-2-Hydroxy-Benzamide Derivatives

- Application Summary : Compounds with 2-hydroxy-benzamide structure are known for their biological activity. Thus, synthesizing the derivatives of this moiety without its side effects has been a constant challenge for medicinal chemistry .

- Methods of Application : Starting from 5-bromo-2-hydroxy-benzamide and methyl/ethyl α-halogenated acid esters were obtained methyl/ethyl esters, which in reaction with hydrazine provide hydrazides .

- Results : The synthesized compounds were analyzed using modern physico-chemical methods (FTIR, 1H-NMR, 13C-NMR, MS). The obtained data proved their identity and provided their elemental composition .

-

Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction

- Application Summary : The study reports the synthesis of various new derivatives based on 5-aryl-2-bromo-3-hexylthiophene with moderate-to-good yields via a palladium-catalyzed Suzuki cross-coupling reaction .

- Methods of Application : This coupling method involved the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids in order to synthesize corresponding thiophene derivatives under controlled and optimal reaction conditions .

- Results : The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition and anti-thrombolytic activities, and almost all products showed potentially good properties .

-

Catalytic applications of layered double hydroxides

- While not directly related to “(5-Bromo-2-chlorophenyl)hydrazine”, layered double hydroxides (LDHs) have found many applications as stable and recyclable heterogeneous catalysts or catalyst supports for a variety of reactions . They are known for their flexible tunability and uniform distribution of metal cations in the brucite-like layers and the facile exchangeability of intercalated anions .

-

Catalytic applications of layered double hydroxides

- While not directly related to “(5-Bromo-2-chlorophenyl)hydrazine”, layered double hydroxides (LDHs) have found many applications as stable and recyclable heterogeneous catalysts or catalyst supports for a variety of reactions . They are known for their flexible tunability and uniform distribution of metal cations in the brucite-like layers and the facile exchangeability of intercalated anions .

Safety And Hazards

“(5-Bromo-2-chlorophenyl)hydrazine” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful in contact with skin or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Direcciones Futuras

The future directions for the study of “(5-Bromo-2-chlorophenyl)hydrazine” and its derivatives could involve further exploration of their biological activities. For instance, pyrazole derivatives, which include hydrazide-hydrazone compounds, have been studied for their potential pharmacological activities . Additionally, the synthesis methods could be optimized, and new synthetic routes could be explored .

Propiedades

IUPAC Name |

(5-bromo-2-chlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAKTPBQJCJKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-2-chlorophenyl)hydrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1400505.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B1400509.png)